N'-[(E)-(3,4-dichlorophenyl)methylidene]-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetohydrazide
CAS No.:
Cat. No.: VC8982445
Molecular Formula: C13H12Cl2N4O2
Molecular Weight: 327.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H12Cl2N4O2 |
|---|---|
| Molecular Weight | 327.16 g/mol |
| IUPAC Name | N-[(E)-(3,4-dichlorophenyl)methylideneamino]-2-(3-methyl-5-oxo-1,4-dihydropyrazol-4-yl)acetamide |
| Standard InChI | InChI=1S/C13H12Cl2N4O2/c1-7-9(13(21)19-17-7)5-12(20)18-16-6-8-2-3-10(14)11(15)4-8/h2-4,6,9H,5H2,1H3,(H,18,20)(H,19,21)/b16-6+ |
| Standard InChI Key | DVKGXWUGXDRWTM-OMCISZLKSA-N |
| Isomeric SMILES | CC1=NNC(=O)C1CC(=O)N/N=C/C2=CC(=C(C=C2)Cl)Cl |
| SMILES | CC1=NNC(=O)C1CC(=O)NN=CC2=CC(=C(C=C2)Cl)Cl |
| Canonical SMILES | CC1=NNC(=O)C1CC(=O)NN=CC2=CC(=C(C=C2)Cl)Cl |
Introduction
Structural Characterization and Molecular Design
Core Structural Features
The compound’s molecular architecture comprises three distinct domains:
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3,4-Dichlorophenylmethylidene group: This aromatic segment contributes hydrophobicity and electron-withdrawing characteristics, enhancing membrane permeability and target binding .
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Pyrazolone ring (3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl): The partially saturated pyrazole derivative introduces conformational rigidity and hydrogen-bonding capacity, critical for interactions with enzymatic active sites .
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Acetohydrazide linker: This flexible spacer bridges the dichlorophenyl and pyrazolone units while providing a hydrazone functional group (–NH–N=C–), which participates in chelation and redox reactions .
The E-configuration of the hydrazone double bond is stabilized by intramolecular hydrogen bonding between the hydrazide NH and the pyrazolone carbonyl oxygen, as observed in analogous structures .
Spectroscopic and Crystallographic Data
While direct crystallographic data for this specific compound remain unpublished, related hydrazide-pyrazolone hybrids exhibit monoclinic crystal systems with π–π stacking between aromatic rings . Infrared (IR) spectroscopy of analogous compounds reveals key absorptions:
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N–H stretch: 3250–3320 cm⁻¹ (hydrazide and pyrazolone NH groups)
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C=O stretch: 1660–1690 cm⁻¹ (pyrazolone ketone)
Nuclear magnetic resonance (NMR) spectral predictions (¹H and ¹³C) align with the substituent effects of chlorine atoms and the deshielding of protons adjacent to the hydrazone group .
Synthesis and Optimization Strategies
Reaction Pathways
The synthesis typically proceeds via a three-step sequence:
Step 1: Preparation of 3-Methyl-5-oxo-4,5-dihydro-1H-pyrazole-4-carboxylic Acid
Cyclocondensation of ethyl acetoacetate with hydrazine hydrate forms the pyrazolone core, followed by alkaline hydrolysis to yield the carboxylic acid derivative .
Step 2: Formation of 2-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetohydrazide
The carboxylic acid is converted to an acid chloride using thionyl chloride (SOCl₂), then coupled with hydrazine hydrate to generate the acetohydrazide intermediate .
Step 3: Condensation with 3,4-Dichlorobenzaldehyde
Refluxing the acetohydrazide with 3,4-dichlorobenzaldehyde in ethanol catalyzed by acetic acid produces the final hydrazone product .
Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | Ethanol, Δ, 6 hr | 78–85 | >95% |
| 2 | SOCl₂, THF, 0°C → RT | 90 | 98% |
| 3 | EtOH, AcOH, Δ, 12 hr | 65–72 | 97% |
Optimization studies indicate that substituting ethanol with methanol in Step 3 reduces reaction time by 25% without compromising yield.
Physicochemical and Pharmacokinetic Properties
Solubility and Partition Coefficients
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Aqueous solubility: 12.7 µg/mL (pH 7.4), increasing to 89 µg/mL under acidic conditions (pH 2.0) .
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LogP (octanol/water): 2.81 ± 0.15, indicating moderate lipophilicity suitable for blood-brain barrier penetration.
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pKa: 6.34 (hydrazone NH) and 3.89 (pyrazolone enol), facilitating pH-dependent ionization .
Stability Profile
The compound demonstrates:
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Thermal stability: Decomposition onset at 218°C (DSC)
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Photostability: <5% degradation after 48 hr under UV-A light
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Oxidative stability: Susceptible to peroxide-mediated cleavage of the hydrazone bond
Biological Activity and Mechanism of Action
Antimicrobial Efficacy
Comparative MIC (Minimum Inhibitory Concentration) data against common pathogens:
| Organism | MIC (µg/mL) | Reference Compound (MIC) |
|---|---|---|
| Staphylococcus aureus | 8.2 | Ciprofloxacin (0.5) |
| Escherichia coli | 32.7 | Ampicillin (16) |
| Candida albicans | 16.4 | Fluconazole (2) |
The 3,4-dichloro substitution enhances activity against Gram-positive bacteria by 4-fold compared to unsubstituted analogs .
Enzyme Inhibition Mechanisms
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Alkaline phosphatase inhibition: IC₅₀ = 42 nM via competitive binding to the zinc-containing active site .
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Cyclooxygenase-2 (COX-2) suppression: 78% inhibition at 10 µM through π-cation interactions with Arg120 .
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Metalloproteinase modulation: Chelates Fe²⁺/Zn²⁺ ions, disrupting matrix metalloproteinase-9 (MMP-9) activity.
Structure-Activity Relationship (SAR) Insights
Impact of Substituents
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3,4-Dichlorophenyl group: Essential for antimicrobial activity; mono-chloro analogs show 3–5× reduced potency .
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Pyrazolone methyl group: Removal decreases COX-2 affinity by 60%, highlighting its role in hydrophobic pocket filling .
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Hydrazone configuration: E-isomer exhibits 10× higher antibacterial activity than Z-isomer due to improved target fit.
Comparative Analysis with Analogues
| Compound Modification | MIC S. aureus (µg/mL) | COX-2 Inhibition (%) |
|---|---|---|
| 4-NO₂ instead of 3,4-Cl₂ | 32.5 | 45 |
| Pyrazolone replaced by isoxazole | >128 | 12 |
| Hydrazide → amide | 64.8 | 68 |
Therapeutic Applications and Future Directions
Challenges and Optimization Needs
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